6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride
Overview
Description
6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride is a synthetic organic compound belonging to the quinazoline family. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of targeted cancer therapies. Its structure features a quinazoline core, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 2-Chloroethoxy Groups: The 6,7-positions on the quinazoline ring are functionalized with 2-chloroethoxy groups via nucleophilic substitution reactions. This step often involves the use of 2-chloroethanol and a suitable base like potassium carbonate.
Attachment of the Ethynylphenyl Group: The N-(3-ethynylphenyl) group is introduced through a coupling reaction, such as a Sonogashira coupling, involving an aryl halide and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the quinazoline core or the ethynyl group, potentially yielding dihydroquinazoline derivatives or alkenyl/alkyl analogs.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carbonyl derivatives such as ketones or aldehydes.
Reduction: Dihydroquinazoline derivatives or alkenyl/alkyl analogs.
Substitution: Functionalized quinazoline derivatives with various substituents replacing the chloroethoxy groups.
Scientific Research Applications
Chemistry
In chemistry, 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers, as they can block the signaling pathways that promote tumor growth and survival. The ethynylphenyl group is particularly important for binding to the active site of kinases, enhancing the compound’s specificity and potency.
Industry
In the industrial sector, this compound may be used in the development of pharmaceuticals, particularly in the formulation of targeted cancer therapies. Its ability to inhibit specific kinases makes it a valuable candidate for drug development.
Mechanism of Action
The mechanism of action of 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride involves the inhibition of kinase enzymes. Kinases are responsible for the phosphorylation of proteins, a key step in many signaling pathways. By binding to the ATP-binding site of kinases, this compound prevents the phosphorylation process, thereby disrupting the signaling pathways that lead to cell proliferation and survival. This mechanism is particularly effective in cancer cells, which often rely on overactive kinase signaling for growth.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline-based kinase inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor (EGFR) and is used in cancer therapy.
Lapatinib: A dual kinase inhibitor targeting both EGFR and HER2, used in breast cancer treatment.
Uniqueness
6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride is unique due to its specific functional groups, which confer distinct binding properties and potentially different kinase selectivity compared to other quinazoline-based inhibitors. The presence of the ethynyl group, in particular, may enhance its binding affinity and specificity, making it a promising candidate for further development in targeted cancer therapies.
Properties
IUPAC Name |
6,7-bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2.ClH/c1-2-14-4-3-5-15(10-14)25-20-16-11-18(26-8-6-21)19(27-9-7-22)12-17(16)23-13-24-20;/h1,3-5,10-13H,6-9H2,(H,23,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJCPYXGLTWKGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCCl)OCCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596531 | |
Record name | 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183320-00-5 | |
Record name | 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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